Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate
Description
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl 5-phenylmethoxypyridazine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-2-18-14(17)13-8-12(9-15-16-13)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI Key |
UUSDORDSDYDLJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=CC(=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate
General Synthetic Strategy
The synthesis of this compound generally involves the construction of the pyridazine ring followed by selective functionalization at the 5-position with a benzyloxy group and introduction of the ethyl carboxylate moiety at the 3-position. The key steps often include:
- Formation of the pyridazine core via cyclization reactions.
- Introduction of the benzyloxy substituent through O-alkylation or benzylation.
- Esterification or direct incorporation of the ethyl ester group.
Industrial synthesis may optimize these steps using continuous flow reactors and automated systems to improve yield and scalability.
Specific Synthetic Routes
Benzylation of Pyridazine Derivatives
One common approach involves the benzylation of a hydroxy-substituted pyridazine intermediate. The benzyloxy group is introduced by reacting the hydroxy group with benzyl bromide or benzyl chloride under basic conditions, typically using potassium carbonate or similar bases in polar aprotic solvents.
This method ensures selective O-benzylation, which enhances the lipophilicity of the molecule and protects the hydroxy group during subsequent synthetic steps.
Esterification and Carboxylation
The ethyl ester at the 3-position is commonly introduced via esterification of the corresponding carboxylic acid or through direct alkylation of a carboxylate intermediate with ethyl bromoacetate. For example, ethyl chloroacetoacetate can be used as a starting material, undergoing benzyl etherification followed by homologation and cyclization to form the pyridazine ring with the ester moiety already incorporated.
Representative Synthetic Sequence
Based on analogous pyridazine and pyridone chemistry, a representative synthetic sequence might proceed as follows:
| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate |
|---|---|---|---|---|
| 1 | Benzylation (O-alkylation) | Hydroxy-substituted pyridazine or precursor | Benzyl bromide, K2CO3, DMF, room temperature | Benzyloxy-substituted intermediate |
| 2 | One-carbon homologation | Benzylated intermediate | Appropriate homologation reagents (e.g., enamine formation) | Homologated intermediate |
| 3 | Cyclization (ring formation) | Homologated intermediate | Heat, acid/base catalysis | Pyridazine ring with benzyloxy and ester groups |
| 4 | Esterification | Pyridazine carboxylic acid | Ethanol, acid catalyst or alkyl halide alkylation | This compound |
| 5 | Purification | Crude product | Chromatography, recrystallization | Pure this compound |
This sequence is adapted from reported methodologies involving benzyl etherification and esterification of pyridazine and related heterocycles.
Analysis of Preparation Methods
Advantages and Challenges
Regioselectivity and Side Reactions
Protection of the hydroxy group as a benzyloxy substituent significantly influences regioselectivity during alkylation and cyclization steps. Studies indicate that O-protection reduces competing N-alkylation and improves yield of the desired product. However, the choice of protecting groups and reaction conditions must be carefully balanced to avoid deprotection or side reactions during subsequent steps.
Comparative Structural Context
This compound is structurally distinct from related compounds, such as ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate and ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate, due to its pyridazine ring and benzyloxy substitution. This confers unique chemical and biological properties, including enhanced lipophilicity and potential for enzyme binding.
| Compound Name | Key Structural Feature | Biological Activity |
|---|---|---|
| This compound | Pyridazine ring with benzyloxy | Enzyme inhibition, antimicrobial, anticancer potential |
| Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate | Bromine substitution | Anti-hepatitis B virus activity |
| Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate | Tetrahydroimidazole ring | Antimicrobial properties |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form a dihydropyridazine derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, while the pyridazine ring contributes to its overall stability and reactivity. This compound can modulate various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity : The analogs span pyridine, indole, pyrazolopyridine, and pyran cores, demonstrating versatility in benzyloxy-ester applications.
- Substituent Effects : Bromine (in and ) and sulfur (in ) introduce distinct reactivity profiles, such as electrophilic substitution or metal coordination.
Q & A
Basic Research Questions
Q. What are the key parameters to optimize in the synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions:
- Temperature : Elevated temperatures (e.g., reflux) enhance reaction rates but may require monitoring for side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene may stabilize hydrophobic intermediates .
- Reaction time : Extended durations (12–24 hours) are often necessary for multi-step reactions involving pyridazine ring formation .
- Validation : Use HPLC or TLC to track reaction progress and isolate intermediates for yield quantification .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., benzyloxy, carboxylate) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±0.001 Da) and detects impurities .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. How does the stability of this compound vary under different environmental conditions?
- Methodological Answer :
- Hydrolytic stability : Susceptible to ester hydrolysis under acidic (pH < 4) or basic conditions (pH > 10), requiring inert storage (dry N₂ atmosphere) .
- Thermal stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) can identify safe handling temperatures .
- Practical Tip : Use stabilizers like antioxidants (e.g., BHT) in long-term storage to prevent radical-mediated degradation .
Advanced Research Questions
Q. What strategies can be employed to investigate the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Substituent variation : Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
- Halogenation : Introduce bromine or chlorine at the pyridazine ring to study steric and electronic impacts on target binding .
- Validation : Pair synthetic modifications with in vitro assays (e.g., enzyme inhibition) and computational docking studies to correlate structural changes with activity .
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Target identification : Use affinity chromatography or photoaffinity labeling to isolate interacting proteins/enzymes .
- Kinetic studies : Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease) to determine potency and mode of inhibition (competitive/non-competitive) .
- Advanced Tools : Employ surface plasmon resonance (SPR) to quantify binding kinetics (kₒₙ/kₒff) with high precision .
Q. What methodologies are recommended for analyzing contradictory biological activity data across studies involving this compound analogs?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies and apply statistical models (e.g., random-effects models) to account for variability in assay conditions .
- Orthogonal assays : Validate results using complementary techniques (e.g., cell-based vs. cell-free assays) to distinguish artifacts from true activity .
- Case Study : Resolve discrepancies in antimicrobial activity by testing analogs under standardized CLSI guidelines for MIC determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
